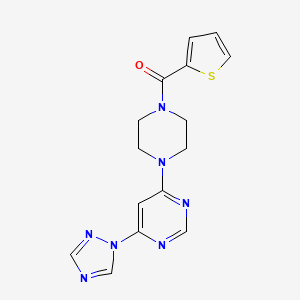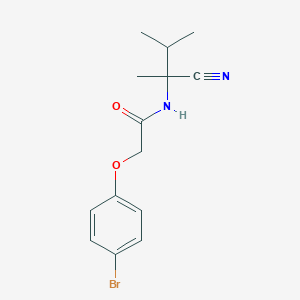
2-(4-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide, also known as BAY 41-8543, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of organic compounds known as benzene and substituted derivatives, and it is synthesized through a complex process involving several chemical reactions.
Mecanismo De Acción
2-(4-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide 41-8543 exerts its effects through the activation of the enzyme soluble guanylate cyclase, which leads to the production of cyclic guanosine monophosphate (cGMP). cGMP then activates a cascade of signaling pathways that ultimately result in the relaxation of smooth muscle cells and the dilation of blood vessels. This mechanism of action is responsible for the compound's effects on cerebral blood flow, endothelial function, and tumor growth inhibition.
Efectos Bioquímicos Y Fisiológicos
2-(4-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide 41-8543 has been shown to have several biochemical and physiological effects, including the enhancement of nitric oxide production, the reduction of oxidative stress, and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to improve endothelial function and reduce inflammation, which may have implications for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide 41-8543 is its ability to selectively activate soluble guanylate cyclase, which makes it a useful tool for studying the cGMP signaling pathway. However, this compound is highly complex and requires specialized knowledge and equipment for its synthesis and analysis. Additionally, the effects of 2-(4-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide 41-8543 may vary depending on the cell type and experimental conditions, which may limit its usefulness in certain applications.
Direcciones Futuras
There are several potential future directions for research on 2-(4-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide 41-8543, including the development of novel cancer therapies, the exploration of its effects on cerebral blood flow and neuronal signaling, and the investigation of its potential as a treatment for cardiovascular diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and to optimize its synthesis and analytical methods.
Métodos De Síntesis
The synthesis of 2-(4-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide 41-8543 involves the reaction of 4-bromoanisole with tert-butyl acrylate, followed by the addition of sodium hydride and N,N-dimethylpropylamine. The resulting product is then treated with acetic anhydride to yield the final compound. This process is highly complex and requires a thorough understanding of organic chemistry principles.
Aplicaciones Científicas De Investigación
2-(4-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide 41-8543 has been extensively studied for its potential applications in various fields, including neuroscience, cardiovascular research, and cancer therapy. In neuroscience, this compound has been shown to enhance the activity of the enzyme nitric oxide synthase, which plays a crucial role in the regulation of cerebral blood flow and neuronal signaling. In cardiovascular research, 2-(4-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide 41-8543 has been shown to improve endothelial function and reduce oxidative stress, which may have implications for the treatment of hypertension and other cardiovascular diseases. In cancer therapy, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth, making it a promising candidate for the development of novel cancer treatments.
Propiedades
IUPAC Name |
2-(4-bromophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c1-10(2)14(3,9-16)17-13(18)8-19-12-6-4-11(15)5-7-12/h4-7,10H,8H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUPHJMTPJIBBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

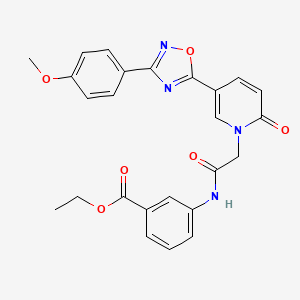
![Methyl 2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2405727.png)
![N-butyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2405728.png)
![N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2405729.png)
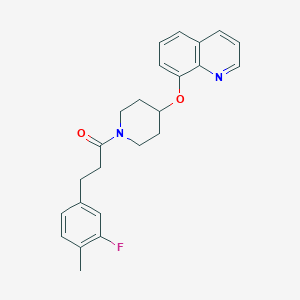
![7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxamide](/img/structure/B2405732.png)
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2405734.png)
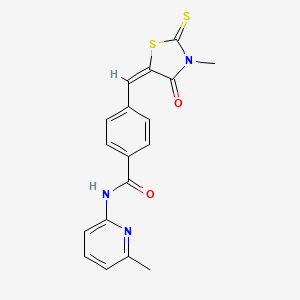
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2405736.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2405739.png)
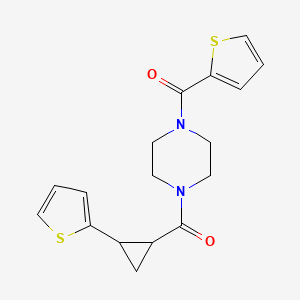
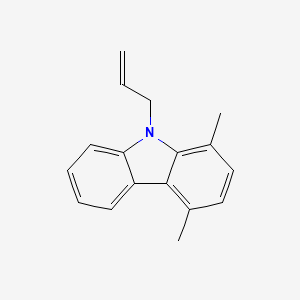
![N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-fluorobenzenesulfonamide](/img/structure/B2405747.png)
